REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:16]=[CH:15][C:6]([O:7][C:8]2[S:12][C:11]([C:13]#[N:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)=[O:2].C([O-])([O-])=[O:18].[K+].[K+].O>CS(C)=O>[CH:1]([C:3]1[CH:16]=[CH:15][C:6]([O:7][C:8]2[S:12][C:11]([C:13]([NH2:14])=[O:18])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)=[O:2] |f:1.2.3|
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Name
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5-(4-formylphenoxy)thiophene-2-carbonitrile
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Quantity
|
0.818 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(OC2=CC=C(S2)C#N)C=C1
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Name
|
|
Quantity
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18 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
0.247 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.81 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Cool the reaction flask in a water bath
|
Type
|
FILTRATION
|
Details
|
Filter the resulting precipitate
|
Type
|
WASH
|
Details
|
wash the filter cake with water (25 mL)
|
Type
|
CUSTOM
|
Details
|
Collect the filter cake as the title compound
|
Type
|
CUSTOM
|
Details
|
248.0396, time 0.36 min
|
Duration
|
0.36 min
|
Type
|
CUSTOM
|
Details
|
HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=13.0 min, 100% purity
|
Duration
|
5 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC=C(OC2=CC=C(S2)C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |